molecular formula C13H11N3O3S B2474878 N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide CAS No. 930473-38-4

N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide

Cat. No. B2474878
CAS RN: 930473-38-4
M. Wt: 289.31
InChI Key: IMMUQJNORHBTHU-UHFFFAOYSA-N
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Description

“N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide” is a compound that contains a methoxy group attached to a benzothiazole ring . It is related to other compounds that have shown anti-cancer activity against various cancer cell lines .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . These compounds were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of “N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide” and related compounds has been analyzed using various spectroscopic techniques such as IR, NMR, GC-Mass, and UV-Vis .


Chemical Reactions Analysis

The chemical reactions involving “N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide” and its derivatives have been studied, particularly in the context of their anti-cancer activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide” and related compounds have been characterized using various techniques .

Scientific Research Applications

Anti-Cancer Activity

Isoxazole derivatives of this compound have shown promising anti-cancer activity against various cancer cell lines such as Colo205, U937, MCF7, and A549 . One of the compounds, 20c, induced G2/M cell cycle arrest and increased the levels of p53 in treated Colo205 cells . This regulation of the equilibrium between rapid cell proliferation and apoptosis makes it a potential candidate for further biological testing in in vivo colon cancer models .

Activation of p53 via Mitochondrial-Dependent Pathways

The compound has been found to activate p53 via mitochondrial-dependent pathways . This activation can regulate the balance between rapid cell proliferation and apoptosis, making it a potential small-molecule activator of p53 .

Anti-Inflammatory Properties

Novel derivatives of the compound have been synthesized and evaluated for their anti-inflammatory properties . Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC 50 values for COX-1 inhibition . These compounds also demonstrated excellent COX-2 SI values and showed significant inhibition of albumin denaturation .

Urease Inhibition

Compounds related to N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide have been proposed as urease inhibitors . Urease inhibitors are considered interesting new targets for anti-ulcer drugs and for the treatment of infections caused by urease producing bacteria .

Corrosion Combating Potential

Thiazole-derived Schiff bases of the compound have shown remarkable corrosion combating potential . These compounds have been evaluated against mild steel in 0.5 M H2SO4 using gravimetric, electrochemical, and theoretical studies .

Future Directions

The future directions for research on “N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide” and related compounds could involve further biological testing in in vivo cancer models, given their potential as small-molecule activators of p53 .

properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S/c1-7-5-10(19-16-7)12(17)15-13-14-9-4-3-8(18-2)6-11(9)20-13/h3-6H,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMUQJNORHBTHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide

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